molecular formula C16H18O4 B13068814 Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate

Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate

Cat. No.: B13068814
M. Wt: 274.31 g/mol
InChI Key: BUMDONFHXJZHLJ-INIZCTEOSA-N
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Description

Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a cyclopropyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-cyclopropyl-5-oxooxane-2-carboxylic acid with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the oxane ring and cyclopropyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl(2S)-2-cyclopropyl-5-oxooxane-2-carboxylate: shares similarities with other benzyl esters and oxane derivatives.

    Benzyl alcohol: A simpler compound with a benzyl group attached to a hydroxyl group.

    Cyclopropyl ketones: Compounds with a cyclopropyl group attached to a ketone functional group.

Uniqueness

What sets this compound apart is its combination of functional groups, which provides unique reactivity and potential for diverse applications. The presence of both a benzyl group and a cyclopropyl group in the same molecule allows for interactions with a wide range of molecular targets, making it a versatile compound in research and industry.

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

benzyl (2S)-2-cyclopropyl-5-oxooxane-2-carboxylate

InChI

InChI=1S/C16H18O4/c17-14-8-9-16(20-11-14,13-6-7-13)15(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t16-/m0/s1

InChI Key

BUMDONFHXJZHLJ-INIZCTEOSA-N

Isomeric SMILES

C1CC1[C@@]2(CCC(=O)CO2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC1C2(CCC(=O)CO2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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